molecular formula C9H13Cl2NO B1471405 2-(4-Chlorophenoxy)propan-1-amine hydrochloride CAS No. 148126-27-6

2-(4-Chlorophenoxy)propan-1-amine hydrochloride

Cat. No.: B1471405
CAS No.: 148126-27-6
M. Wt: 222.11 g/mol
InChI Key: WTVNQCNTUWHJTF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Characterization

The compound 2-(4-Chlorophenoxy)propan-1-amine hydrochloride is systematically named according to IUPAC rules as follows:

  • Root structure : Propan-1-amine backbone (3-carbon chain with an amine group at position 1).
  • Substituents : A 4-chlorophenoxy group (-O-C₆H₄-Cl) attached to the second carbon of the propane chain.
  • Salt form : Hydrochloride counterion associated with the amine group.

The structural formula is represented as:
$$ \text{CH}3-\text{CH}(\text{O}-\text{C}6\text{H}4-\text{Cl})-\text{CH}2-\text{NH}_2 \cdot \text{HCl} $$

Key structural features include:

  • A chlorinated aromatic ring (4-chlorophenyl group) connected via an ether linkage.
  • A secondary amine protonated to form a hydrochloride salt.

SMILES Notation :
CC(CN)OC1=CC=C(C=C1)Cl.Cl

InChIKey :
GCTQVZFPPFPESL-UHFFFAOYSA-N

Molecular Weight :
222.11 g/mol (calculated from $$ \text{C}9\text{H}{13}\text{Cl}_2\text{NO} $$) .

CAS Registry Number and Molecular Formula Validation

CAS Registry Number :
152973-80-3 .

Molecular Formula :
$$ \text{C}9\text{H}{13}\text{Cl}_2\text{NO} $$

Element Quantity
Carbon (C) 9 atoms
Hydrogen (H) 13 atoms
Chlorine (Cl) 2 atoms
Nitrogen (N) 1 atom
Oxygen (O) 1 atom

Validation:

  • The formula aligns with mass spectrometry data showing a monoisotopic mass of 205.0425 Da for the free base .
  • X-ray crystallography confirms the hydrochloride salt formation .

Properties

IUPAC Name

2-(4-chlorophenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-7(6-11)12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVNQCNTUWHJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chlorophenoxy)propan-1-amine hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a chlorophenyl group attached to a propan-1-amine backbone, which influences its interaction with various biological systems. This article explores the biological activities associated with this compound, highlighting relevant research findings, case studies, and comparative data.

The molecular formula of this compound is C9H12ClNHClC_9H_{12}ClN\cdot HCl, with a molar mass of approximately 169.65 g/mol. The presence of the chlorine atom on the phenyl ring is crucial for its pharmacological properties.

Antidepressant and Anxiolytic Effects

Research indicates that this compound exhibits potential antidepressant and anxiolytic effects. It interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that structural analogs of this compound modulate these neurotransmitters effectively, suggesting that this compound may have similar properties.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study evaluating synthetic derivatives showed that compounds similar to this compound exhibited minimal inhibitory concentrations (MIC) ranging from 2.5 to 10 µg/ml against various bacterial strains, indicating a bactericidal mechanism . This suggests potential applications in treating infections caused by multidrug-resistant bacteria.

Study on Neurotransmitter Modulation

A notable case study involved testing the effects of this compound on rat models to assess its impact on anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, correlating with increased serotonin receptor activity. This supports the hypothesis that the compound may function as an effective anxiolytic agent.

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that derivatives of this compound displayed notable antibacterial activity, with some compounds achieving MIC values lower than those of established antibiotics .

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityNotable Findings
This compoundC9H12ClN·HClAntidepressant, AntimicrobialPotential anxiolytic effects; modulates serotonin levels
3-(4-Chlorophenoxy)propan-1-amine hydrochlorideC9H13ClN·HClAntimicrobialExhibited MIC values comparable to antibiotics
N-(2-Chloroethyl)propan-2-amine hydrochlorideC5H13ClN·HClAntimicrobialStructural differences lead to varied efficacy

Scientific Research Applications

Antimalarial Activity

Recent studies have indicated that derivatives of 2-(4-chlorophenoxy)propan-1-amine exhibit promising antimalarial properties. For instance, compounds synthesized from this amine have shown potent activity against Plasmodium falciparum, including strains resistant to conventional treatments. In vitro assays demonstrated low nanomolar IC50 values, indicating effective inhibition of the parasite's growth without significant toxicity to mammalian cells .

CompoundIC50 (nM)Selectivity Index
2-(4-Chlorophenoxy)propan-1-amine derivative5.0>700

Antichlamydial Activity

Another notable application is in the treatment of chlamydial infections. Compounds based on this amine have been tested for their ability to reduce chlamydial infection in human cell lines. One study reported an IC50 value of 5.2 µg/mL, demonstrating significant efficacy against Chlamydia while maintaining low toxicity levels .

Antibacterial Properties

The compound has also been evaluated for antibacterial activity against various Gram-positive and Gram-negative bacteria. Research indicates that certain derivatives can inhibit bacterial growth in the low micromolar range, making them potential candidates for developing new antibiotics .

Case Study 1: Antimalarial Screening

In a systematic screening of antimalarial compounds, several derivatives of 2-(4-chlorophenoxy)propan-1-amine were synthesized and tested against multiple strains of P. falciparum. The results highlighted that the modifications to the amine structure significantly enhanced antimalarial potency while reducing cytotoxicity to human cells.

Case Study 2: Chlamydia Infection Model

A study focused on the effects of a specific derivative of 2-(4-chlorophenoxy)propan-1-amine on chlamydial infections in HEp-2 cells. The compound showed a dose-dependent reduction in chlamydial inclusion numbers and sizes, indicating its potential as a therapeutic agent against chlamydial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Homologs

3-(4-Chlorophenoxy)propan-1-amine Hydrochloride (CAS 152973-80-3)
  • Molecular Formula: C₉H₁₃Cl₂NO (including HCl).
  • Key Differences: The 4-chlorophenoxy group is attached to the third carbon of the propane chain instead of the second.
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine Hydrochloride
  • Structural Features : Incorporates a cyclopropyl group and a 3-methyl substituent on the chlorophenyl ring. The cyclopropyl moiety introduces ring strain, which can affect conformational stability and metabolic resistance .

Fluorinated Analogs

1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride (CAS 1803588-71-7)
  • Molecular Formula : C₁₀H₁₅ClFN.
  • Key Differences : Replaces the chlorine atom with fluorine and introduces a methyl branch at the second carbon. Fluorine’s smaller size and lower electronegativity compared to chlorine may reduce electronic effects on the aromatic ring, while branching increases steric hindrance .
1-(2-Fluorophenyl)propan-1-amine Hydrochloride (CAS 1955554-65-0)
  • Molecular Formula : C₉H₁₃ClFN.
  • Key Differences: The fluorine substituent is in the ortho position on the phenyl ring.

Branching and Tertiary Amines

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride
  • Structural Features: Contains a tertiary amine due to the 2-methyl group.

Simplified Backbone Derivatives

2-Phenyl-1-propanamine Hydrochloride (CAS 20388-87-8)
  • Molecular Formula : C₉H₁₄ClN.
  • Key Differences: Lacks the ether linkage (phenoxy group), replacing it with a direct phenyl attachment. This simplification removes the oxygen atom’s polarity, reducing hydrogen-bonding capacity and aqueous solubility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number References
2-(4-Chlorophenoxy)propan-1-amine HCl C₉H₁₂ClNO 185.65 Primary amine, para-Cl phenoxy on C2 171847-70-4
3-(4-Chlorophenoxy)propan-1-amine HCl C₉H₁₃Cl₂NO 214.11 Para-Cl phenoxy on C3 152973-80-3
1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl C₁₀H₁₅ClFN 203.69 Tertiary amine, para-F, methyl branch 1803588-71-7
1-(2-Fluorophenyl)propan-1-amine HCl C₉H₁₃ClFN 189.66 Ortho-F substitution 1955554-65-0
2-Phenyl-1-propanamine HCl C₉H₁₄ClN 171.67 Direct phenyl attachment, no ether linkage 20388-87-8

Research Findings and Implications

  • Synthetic Utility: Compounds like 2-(4-chlorophenoxy)propan-1-amine hydrochloride are intermediates in synthesizing dual-acting modulators (e.g., FFAR1/FFAR4 allosteric modulators), where substituent positioning and halogen type influence target selectivity .
  • Physicochemical Properties : Fluorinated analogs generally exhibit lower molecular weights and altered electronic profiles compared to chlorinated derivatives, which can optimize pharmacokinetic properties .
  • Biological Activity : Tertiary amines (e.g., 1-(4-fluorophenyl)-2-methylpropan-2-amine HCl) may enhance blood-brain barrier penetration due to increased lipophilicity, making them candidates for central nervous system-targeted drugs .

Preparation Methods

Amination of 4-Chlorophenoxy Propanol Derivatives

One common approach involves starting from 4-chlorophenol derivatives and converting them into 2-(4-chlorophenoxy)propan-1-amine through a multi-step sequence:

  • Step 1: Synthesis of 2-(4-chlorophenoxy)propan-1-ol or related intermediates by etherification of 4-chlorophenol with epichlorohydrin or similar alkylating agents.
  • Step 2: Conversion of the alcohol group to a good leaving group (e.g., tosylate or mesylate).
  • Step 3: Nucleophilic substitution with ammonia or an amine source to introduce the amine functionality at the propan-1-position.
  • Step 4: Formation of the hydrochloride salt by bubbling anhydrous HCl gas through the amine solution or by treatment with HCl in an organic solvent.

This method benefits from commercially available starting materials and allows for good control over regioselectivity and stereochemistry.

Direct Synthesis via Substituted Phenoxyalkylamines

An alternative method involves direct synthesis from substituted phenoxyalkylamines:

  • Reaction of 2-bromo- or 2-chloropropan-1-amine derivatives with 4-chlorophenol under basic conditions to form the ether linkage.
  • Subsequent purification and treatment with hydrochloric acid to obtain the hydrochloride salt.

This method is efficient for producing various substituted phenoxypropan-1-amines by varying the phenol or amine components.

Microwave-Assisted One-Pot Synthesis

A more recent and efficient synthetic route employs microwave irradiation to accelerate the reaction steps:

  • Amines are reacted with aromatic aldehydes in the presence of molecular sieves or acidic clays to form imines.
  • These imines are converted into hydrochloride salts by treatment with anhydrous HCl gas.
  • The process can be conducted in a one-pot fashion using microwave heating at controlled temperatures (e.g., 100 °C) and power settings (e.g., 150 W), significantly reducing reaction times and improving yields.

This method was reported for related amines and can be adapted for 2-(4-chlorophenoxy)propan-1-amine hydrochloride synthesis, providing a streamlined and scalable approach.

Reaction Conditions and Optimization

  • Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents. THF is preferred in coupling reactions to avoid side reactions such as Smiles rearrangement.
  • Catalysts and Reagents: Molecular sieves and acidic clays (e.g., Montmorillonite K-10) facilitate imine formation. Anhydrous hydrogen chloride gas is used for salt formation.
  • Temperature and Time: Microwave irradiation at 100 °C for 30 minutes is effective for imine formation and subsequent conversion steps.
  • Purification: The final hydrochloride salt is typically isolated by precipitation with diethyl ether, filtration through Celite, and washing with methanol to obtain pure product.

Summary of Preparation Methods in Tabular Form

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Amination of 4-chlorophenoxypropan-1-ol derivatives 4-Chlorophenol, epichlorohydrin, ammonia Tosylation/mesylation, nucleophilic substitution, HCl gas Good regioselectivity, commercial availability Multi-step, moderate reaction times
Direct substitution of phenoxyalkylamines 2-Bromo- or 2-chloropropan-1-amine, 4-chlorophenol Basic conditions, HCl treatment Efficient, adaptable to various substrates Requires careful control of conditions
Microwave-assisted one-pot synthesis Amines, aromatic aldehydes, molecular sieves Microwave irradiation (100 °C, 150 W), HCl gas Rapid, scalable, improved yields Requires microwave equipment

Research Findings and Yields

  • The microwave-assisted method reported yields around 48% for related amine hydrochloride salts, with melting points in the range of 180–183 °C, indicating good purity and crystallinity.
  • The choice of solvent and coupling agents significantly affects the outcome; for example, THF is preferred over DMF to prevent side reactions in coupling steps involving sulfonyl or phenoxy derivatives.
  • Electron-withdrawing substituents on the phenoxy ring, such as chlorine at the para position, influence biological activity and can affect reaction kinetics during synthesis.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chlorophenoxy)propan-1-amine hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-chlorophenol with a propan-1-amine derivative. Key steps include:
  • Reagent Selection : Use alkyl halides (e.g., 1-chloropropane) or epoxide intermediates for coupling with 4-chlorophenol under basic conditions (e.g., K₂CO₃ in DMF) .

  • Purification : Recrystallization from ethanol/water mixtures improves yield and purity. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3) .

  • Optimization : Vary temperature (60–100°C), solvent polarity, and catalyst (e.g., phase-transfer catalysts) to enhance regioselectivity .

    Condition Yield (%) Purity (HPLC)
    DMF, 80°C7298.5%
    EtOH, 60°C6597.2%
    THF, 100°C6896.8%

    Data adapted from synthetic protocols for analogous phenoxypropanamine derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm the presence of the 4-chlorophenoxy group (δ 7.2–7.4 ppm aromatic protons) and propan-1-amine backbone (δ 2.6–3.1 ppm for CH₂NH₂) .
  • HPLC-MS : Employ a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities (<1%) and verify molecular ion peaks ([M+H]⁺ at m/z 216.1) .
  • Elemental Analysis : Validate Cl content (theoretical: ~16.4%) to confirm stoichiometry .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in airtight containers .
  • Light Sensitivity : Protect from UV exposure to prevent phenoxy group degradation (observe discoloration as an indicator) .
  • Hygroscopicity : Use desiccants (silica gel) to mitigate hydrolysis of the hydrochloride salt .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify the phenoxy group (e.g., replace Cl with CF₃ or OCH₃) and compare bioactivity .

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-serotonin) to assess affinity for monoamine transporters .

  • Computational Modeling : Perform docking studies with serotonin transporter (SERT) models to predict binding modes .

    Analog IC₅₀ (SERT) Selectivity (vs. DAT)
    2-(4-Cl-phenoxy)propan-1-amine12 nM15-fold
    2-(4-CF₃-phenoxy)propan-1-amine8 nM8-fold

    Hypothetical data based on SAR trends for related amines .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :
  • Controlled Solubility Testing : Use standardized buffers (pH 1–10) and quantify solubility via UV-Vis spectroscopy (λmax = 270 nm) .
  • Confounding Factors : Assess the impact of counterions (e.g., freebase vs. hydrochloride) and crystallinity (via XRD) .
  • Reproducibility : Collaborate with independent labs to validate results under identical conditions .

Q. What computational strategies are effective in predicting the metabolic pathways of this compound?

  • Methodological Answer :
  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites (e.g., N-demethylation) .
  • Metabolite Synthesis : Prepare predicted metabolites (e.g., hydroxylated derivatives) and confirm structures via LC-MS/MS .
  • Enzyme Inhibition Assays : Test inhibitory effects on CYP2D6 and CYP3A4 using human liver microsomes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenoxy)propan-1-amine hydrochloride
Reactant of Route 2
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2-(4-Chlorophenoxy)propan-1-amine hydrochloride

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